4,7-Dihydroxyindoline-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dihydroxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-3-1-2-4(11)6-5(3)7(12)8(13)9-6/h1-2,10-11H,(H,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXVXACGIWSWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Aspects of Chemical Transformations
Established Synthetic Pathways for 4,7-Dihydroxyindoline-2,3-dione Core Synthesis
The construction of the indoline-2,3-dione core, particularly with the 4,7-dihydroxy substitution pattern, relies on precise and controlled chemical reactions. Key strategies involve the formation of the heterocyclic ring from acyclic precursors and the careful management of reaction parameters to ensure high yield and purity.
The formation of the indole (B1671886) ring system, a close relative of the indoline (B122111) core, often employs cyclization reactions. One notable method is the Cadogan-type cyclization. This strategy has been utilized in the synthesis of protected 5,6-dihydroxyindole-2-carboxylic acid (DHICA) scaffolds, which are structurally analogous to the target compound. The process typically involves the reductive cyclization of nitro compounds to form the indole ring nih.gov. Another approach involves radical cyclization, where intermediate radicals generated from precursors containing azole rings undergo regioselective cyclization to form fused heterocyclic systems researchgate.net. For the synthesis of related quinolone structures, reductive cyclization of o-nitrochalcones catalyzed by palladium complexes has proven to be a viable strategy researchgate.netmdpi.com. These methods highlight the importance of intramolecular ring-closing reactions in building the fundamental heterocyclic framework.
Achieving optimal yields and controlling the regioselectivity of reactions are paramount in synthetic chemistry. For instance, in the palladium-catalyzed reductive cyclization of 2'-nitrochalcone, a reaction analogous to what might be used for indoline-2,3-dione synthesis, various parameters were systematically optimized. The choice of catalyst, ligand, base, and solvent system significantly impacts the reaction outcome. The use of a formic acid/acetic anhydride (B1165640) mixture as a carbon monoxide surrogate allows the reaction to proceed efficiently without the need for pressurized CO gas mdpi.com.
Below is a data table summarizing the optimization of conditions for a palladium-catalyzed reductive cyclization reaction, which serves as a model for optimizing similar indole-forming reactions.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Yield (%) |
| 1 | Pd(OAc)2 (1) | PPh3 (2.5) | DMF | Et3N | 65 |
| 2 | Pd(CH3CN)2Cl2 (1) | PPh3 (2.5) | DMF | Et3N | 88 |
| 3 | Pd(CH3CN)2Cl2 (1) | dppf (2.5) | DMF | Et3N | 91 |
| 4 | Pd(CH3CN)2Cl2 (1) | Xantphos (2.5) | DMF | Et3N | 93 |
| 5 | Pd(CH3CN)2Cl2 (1) | Xantphos (2.5) | Dioxane | Et3N | 55 |
| 6 | Pd(CH3CN)2Cl2 (1) | Xantphos (2.5) | DMF | K2CO3 | 25 |
| Data adapted from a study on the synthesis of 2-phenylquinolin-4(1H)-one mdpi.com. |
This table demonstrates that the combination of Pd(CH3CN)2Cl2 as a catalyst with Xantphos as a ligand in DMF with Et3N as a base provided the highest yield mdpi.com. Such systematic optimization is crucial for developing efficient synthetic routes for complex molecules like this compound.
In multistep syntheses, minimizing the formation of byproducts is essential for achieving high purity of the final compound. A key challenge in the synthesis of molecules with multiple reactive sites, such as dihydroxyindoles, is achieving regioselectivity. For example, in the functionalization of a 5,6-dimethoxyindole-2-carboxylate ethyl ester (DMICE) scaffold, direct bromination at the 4 and 7 positions is not straightforward nih.gov. To overcome this, a two-step global halogenation/selective de-halogenation sequence was developed. This strategy involves first halogenating multiple positions on the ring and then selectively removing the halogen at the undesired position, yielding the desired 4,7-dihalogenated product in good yield nih.gov. Another common issue is the unintended aromatization of a dihydroindole ring during reduction reactions. It has been observed that the reduction of certain 3-monosubstituted oxindoles can lead to the desired 2,3-dihydromelatonin (B1249714) but is often accompanied by partial aromatization of the indole ring, forming a significant byproduct nih.gov. Careful selection of reducing agents and reaction conditions is necessary to suppress such side reactions.
Advanced Synthetic Approaches to Derivatization of this compound
Once the core structure of this compound is synthesized, advanced synthetic methods can be employed to introduce a wide range of functional groups and extend the molecular scaffold. These derivatization strategies are essential for exploring the chemical space around the core structure.
Functional group interconversions are fundamental transformations that allow for the modification of the synthesized core. For the indoline-2,3-dione structure, the ketone and amide functionalities within the 2-oxindole moiety are prime targets for modification. Various boron hydrides have been used for the chemoselective reduction of functional groups in 2-oxindole and 2-chloroindole molecules nih.gov. For example, a nitrile group can be selectively reduced in the presence of an amide, demonstrating the fine control achievable with modern reagents nih.gov. Another powerful transformation is the Curtius rearrangement, which can be used to convert a carboxylic acid group on the indole ring into an amine. This process involves the formation of an acyl azide, which then rearranges upon heating to yield an isocyanate that can be trapped to form a carbamate-protected amine nih.gov.
Palladium-catalyzed cross-coupling reactions are powerful tools for expanding molecular scaffolds by forming new carbon-carbon bonds. The Suzuki cross-coupling reaction has been successfully applied to halogenated dihydroxyindole derivatives to introduce new aryl and heteroaryl groups nih.govrsc.org. Specifically, the 4 and 7 positions of a protected DHICA scaffold, after being halogenated, are amenable to Suzuki coupling. Interestingly, the 4,7-di-coupling has been found to proceed more readily than coupling at a single position nih.gov. Optimized conditions for these couplings have been developed, enabling high yields with both electron-rich and electron-withdrawing substituents on the boronic acid coupling partners nih.govrsc.org. Sonogashira couplings have also been investigated for the derivatization of dihydroxyindoles, further expanding the toolkit for scaffold expansion nih.gov.
The table below presents the scope of a Suzuki coupling reaction with 4,7-dibromo-DMICE, illustrating the variety of substituents that can be introduced onto the indole core.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4,7-diphenyl-DMICE | 90 |
| 2 | 4-Methoxyphenylboronic acid | 4,7-bis(4-methoxyphenyl)-DMICE | 91 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4,7-bis(4-(trifluoromethyl)phenyl)-DMICE | 85 |
| 4 | 3-Thiopheneboronic acid | 4,7-di(thiophen-3-yl)-DMICE | 78 |
| 5 | 2-Pyridinylboronic acid | 4,7-di(pyridin-2-yl)-DMICE | 65 |
| Data derived from studies on the derivatization of DMICE nih.gov. |
This modular strategy allows for the generation of a diverse library of compounds based on the 4,7-disubstituted dihydroxyindole framework nih.gov.
Fundamental Chemical Reactivity and Reaction Mechanism Investigations of this compound
This compound, a dihydroxy derivative of isatin (B1672199), possesses a unique combination of functional groups that dictate its chemical behavior. The presence of a catechol-like dihydroxy system on the benzene (B151609) ring, fused to a five-membered ring containing an amide and a ketone, renders the molecule susceptible to a variety of chemical transformations. Its reactivity is characterized by a rich interplay of redox processes, electrophilic and nucleophilic substitutions, and its utility as a versatile synthetic precursor.
Oxidative Transformations to Quinone Derivatives
The hydroquinone (B1673460) moiety within the this compound structure makes it prone to oxidation, leading to the formation of highly reactive quinone derivatives. This transformation is analogous to the oxidation of other dihydroxyindoles, such as 5,6-dihydroxyindole (B162784) (DHI), a key precursor in the biosynthesis of eumelanin. nih.govresearchgate.net
The oxidation process can be initiated by various oxidizing agents, including atmospheric oxygen, and is thought to proceed through a stepwise mechanism involving the formation of radical intermediates. nih.gov The initial step is the one-electron oxidation of the catechol ring to a semiquinone radical. This transient species is highly reactive and can undergo further oxidation or disproportionation.
Two molecules of the semiquinone radical can react in a redox process, where one molecule is reduced back to the dihydroxyindole form, and the other is oxidized to the corresponding indole-4,7-dione. This two-electron oxidation product can exist in different isomeric forms. nih.gov These resulting quinonoid species are electrophilic and can participate in subsequent reactions, including polymerization. nih.govresearchgate.net
The proposed mechanism for the aerial oxidation of a dihydroxyindole, which can be extrapolated to this compound, is as follows:
Formation of Semiquinone Radical: The dihydroxyindole undergoes a one-electron oxidation, often facilitated by oxygen, to produce a semiquinone radical and a superoxide (B77818) anion. nih.gov
Redox Disproportionation: Two molecules of the semiquinone radical undergo a redox reaction. One molecule is reduced back to the dihydroxyindole, while the other is oxidized to the corresponding quinone. nih.gov
Further Reactions: The highly reactive quinone can then undergo various reactions, including nucleophilic addition and polymerization, leading to the formation of complex oligomeric structures. nih.govresearchgate.net
This oxidative transformation is a critical aspect of the chemistry of this compound, influencing its stability and its role in biological and chemical systems.
Reductive Pathways to Hydroxyindoline Analogs
The carbonyl groups at the C-2 and C-3 positions of the indoline-2,3-dione core are susceptible to reduction, providing pathways to various hydroxyindoline analogs. The choice of reducing agent and reaction conditions determines the extent of reduction and the nature of the final product.
A common and versatile reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The reduction of aldehydes and ketones with sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.comyoutube.com The resulting alkoxide is then protonated during the workup to yield the corresponding alcohol. youtube.com
In the case of this compound, the C-3 keto-carbonyl group is generally more reactive towards nucleophilic attack than the C-2 amide carbonyl. Therefore, selective reduction of the C-3 carbonyl can be achieved under controlled conditions. The mechanism for the sodium borohydride reduction of the C-3 carbonyl is as follows:
Nucleophilic Attack: A hydride ion from sodium borohydride attacks the electrophilic carbon of the C-3 carbonyl group. masterorganicchemistry.comyoutube.com
Alkoxide Formation: This attack breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate.
Protonation: In a subsequent workup step, typically with a protic solvent like water or alcohol, the alkoxide is protonated to yield the 3-hydroxy-indolin-2-one derivative. youtube.com
It is also possible to reduce the C-2 amide carbonyl, although this generally requires harsher reducing agents or specific activation of the amide group. For instance, activation with triflic anhydride (Tf₂O) can facilitate the reduction of amides to amines with sodium borohydride under mild conditions. organic-chemistry.org Complete reduction of both carbonyl groups would lead to the formation of a 4,7-dihydroxyindoline.
The selective reduction of the carbonyl functionalities in this compound provides access to a range of hydroxyindoline analogs with potential applications in medicinal chemistry and materials science.
Electrophilic and Nucleophilic Substitution Patterns
The chemical reactivity of this compound is also defined by its susceptibility to electrophilic and nucleophilic substitution reactions. These reactions are governed by the electronic properties of the aromatic ring and the reactivity of the carbonyl groups.
Electrophilic Aromatic Substitution:
The benzene ring of the isatin core is generally considered electron-deficient due to the presence of the two electron-withdrawing carbonyl groups. However, in this compound, the two hydroxyl groups at the C-4 and C-7 positions are strong electron-donating groups. masterorganicchemistry.com These groups activate the aromatic ring towards electrophilic aromatic substitution (SEAr) by donating electron density through resonance. wikipedia.org
The directing effect of these substituents determines the position of the incoming electrophile. Both hydroxyl groups are ortho-para directors. wikipedia.org In this specific substitution pattern:
The hydroxyl group at C-4 directs incoming electrophiles to the C-5 position (ortho).
The hydroxyl group at C-7 directs incoming electrophiles to the C-6 position (ortho).
Nucleophilic Substitution and Addition:
The C-3 carbonyl group of the isatin core is highly electrophilic and readily undergoes nucleophilic addition reactions. nih.gov This reactivity is a cornerstone of isatin chemistry and is utilized in the synthesis of a wide array of derivatives. nih.gov The addition of a nucleophile to the C-3 carbonyl leads to the formation of a tetrahedral intermediate, which can then be protonated to yield a 3-hydroxy-2-oxindole derivative. nih.gov
The C-2 amide carbonyl is less electrophilic than the C-3 ketone. Nucleophilic attack at the C-2 position can lead to ring-opening of the lactam.
The hydroxyl groups on the aromatic ring can also influence nucleophilic reactions. Their electron-donating nature may slightly reduce the electrophilicity of the carbonyl carbons. Furthermore, under basic conditions, the hydroxyl groups can be deprotonated to form phenoxides, which can participate in nucleophilic substitution reactions.
Characterization of this compound as a Synthetic Building Block
Isatin and its derivatives are widely recognized as versatile synthetic building blocks in organic chemistry due to their diverse reactivity. nih.govnih.govdergipark.org.tr this compound, with its additional functional handles, offers even greater potential for the construction of complex molecular architectures.
The inherent reactivity of the isatin core allows for a multitude of transformations:
N-Functionalization: The nitrogen atom of the lactam can be alkylated, acylated, or arylated to introduce various substituents. acs.org
C-3 Carbonyl Reactions: The C-3 carbonyl is a key site for reactions such as aldol (B89426) condensations, Wittig reactions, and the synthesis of spirocyclic compounds. nih.govsemanticscholar.org Three-component reactions involving isatins, ureas, and cyclic ketones can lead to the formation of novel spiro heterocycles. acs.org
Ring Expansion: Isatins can undergo ring expansion reactions to form quinoline (B57606) and other larger heterocyclic systems. researchgate.net
The presence of the two hydroxyl groups in this compound provides additional opportunities for derivatization. These hydroxyl groups can be alkylated, acylated, or used as directing groups in further synthetic transformations.
The combination of the reactive isatin core and the functionalizable dihydroxybenzene ring makes this compound a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. Its ability to participate in diverse chemical transformations underscores its importance as a versatile synthetic building block.
Advanced Spectroscopic and Analytical Characterization Methodologies
Methodological Approaches for Comprehensive Structural Elucidation of 4,7-Dihydroxyindoline-2,3-dione and its Derivatives
The definitive characterization of this compound requires a multi-faceted analytical approach, integrating data from several spectroscopic methods to build a complete and validated structural picture.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR spectra provide critical information for the precise assignment of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For a related compound, 6-hydroxyindoline-2,3-dione, a proton signal at δH 4.67 suggests the presence of a hydroxyl group. uni-saarland.de In derivatives of indole (B1671886), the indole NH proton can appear as a singlet at high chemical shifts, for instance at 11.70 ppm in an indole-thiourea derivative. mdpi.com The chemical shifts in ¹H-NMR typically range from 0 to 14 ppm. azooptics.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically unique carbon atoms. azooptics.com For an indole-thiourea derivative, the thiocarbonyl group was identified at δ 176.54 ppm. mdpi.com The broader chemical shift range of ¹³C NMR, generally from 10 to 220 ppm, allows for clear separation of signals from different carbon environments. azooptics.com The combination of ¹H and ¹³C NMR data, often aided by two-dimensional NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the indoline (B122111) core and the positions of the hydroxyl and dione (B5365651) functionalities.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. This technique can confirm the molecular ion [M+H]⁺ with an error of less than 2 ppm. For instance, in the analysis of an indole–thiourea (B124793) derivative, HRMS confirmed the structure with a calculated molecular ion (M+H)⁺ of 237.0610, which closely matched the observed ion at m/z 237.0611. mdpi.com The high accuracy of HRMS allows for the confident determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. The FT-IR spectrum provides a unique "fingerprint" of the molecule based on the vibrational frequencies of its bonds.
Key vibrational bands for this compound would include:
O-H stretching: A broad absorption band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) groups. researchgate.net
N-H stretching: A peak around 3345 cm⁻¹ can be attributed to the N-H bond in the indoline ring. researchgate.net
C=O stretching: Strong absorption bands around 1700 cm⁻¹ are characteristic of the dione carbonyl (C=O) groups.
Aromatic C-H stretching: Signals corresponding to the aromatic C-H bonds would also be present. researchgate.net
The presence and position of these bands in the FT-IR spectrum provide strong evidence for the key functional groups of the molecule.
Strategies for Data Validation and Cross-Referencing in Structural Analysis
To ensure the accuracy of the structural elucidation of this compound, it is crucial to validate and cross-reference data from multiple analytical techniques. For instance, the molecular formula determined by HRMS should be consistent with the number and types of atoms identified through ¹H and ¹³C NMR. Similarly, the functional groups identified by FT-IR spectroscopy must correspond to the chemical shifts observed in the NMR spectra. Combining data from techniques like X-ray crystallography, when possible, can provide the ultimate confirmation of the three-dimensional structure. core.ac.uk
Application of Isotopic Labeling Techniques for Mechanistic Elucidation in Chemical Reactions
Isotopic labeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. rug.nl By replacing specific atoms in the molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can trace the fate of these atoms throughout a reaction pathway. nih.govsigmaaldrich.com
For example, if this compound is involved in a reaction where a part of the molecule is transferred, labeling that specific part with an isotope allows for its unambiguous tracking in the products using mass spectrometry or NMR spectroscopy. biorxiv.org This technique has been instrumental in understanding complex metabolic pathways and reaction mechanisms in various chemical and biological systems. nih.gov The use of stable isotopes is particularly advantageous as they are non-radioactive and can be reliably detected by mass spectrometry based on the mass difference. nih.gov
Computational Chemistry and Theoretical Investigations of Molecular Properties
Quantum Chemical Studies on 4,7-Dihydroxyindoline-2,3-dione
Quantum chemical methods are fundamental in elucidating the electronic and geometric properties of molecules. These studies provide a foundational understanding of the behavior of this compound.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries and electronic properties. DFT calculations have been applied to related dihydroxyindole structures to understand their arrangement and stability. researchgate.net For instance, in studies of polydopamine (PDA) chains, which are thought to involve dihydroxyindole units, DFT calculations using specific functionals and basis sets help to predict the most stable conformations. researchgate.neteven3.com.br These calculations often reveal how individual monomer units, like dihydroxyindole, are oriented within a larger structure, with rotations between consecutive units estimated to be between 45 and 70 degrees. researchgate.net
DFT calculations are also essential for interpreting spectroscopic data. By computing the properties of a proposed molecular structure, researchers can compare the theoretical results with experimental NMR spectra to confirm or revise structural assignments. core.ac.uk This approach is invaluable for complex molecules derived from natural sources where unambiguous structure determination can be challenging. core.ac.uk
The redox behavior of this compound is central to its chemical reactivity, particularly in polymerization and antioxidant processes. DFT calculations are a key tool for predicting redox potentials. rsc.orgscielo.org.za The methodology involves calculating the Gibbs free energy difference for the reduction or oxidation process in a solvent environment, often using an implicit solvation model like the Poisson-Boltzmann model. rsc.org The redox potential can then be determined using a thermodynamic cycle. rsc.orgelsevierpure.com
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of a molecule's reactivity. scielo.org.za The HOMO energy is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (reduction potential). scielo.org.zaelsevierpure.com A smaller HOMO-LUMO gap generally implies higher reactivity. For related quinone derivatives, DFT calculations have shown that electron-donating groups (like hydroxyls) decrease the electron affinity and lower the redox potential, while electron-withdrawing groups have the opposite effect. sci-hub.st These computational insights are crucial for designing molecules with specific electrochemical properties for applications such as batteries and sensors. rsc.orgsci-hub.st
| Molecule | Calculated Redox Potential (V vs. Li/Li+) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 5,6-dihydroxyindole (B162784) Monomer | -0.26 | -5.11 | -1.29 | 3.82 |
| 5,6-dihydroxyindole Dimer | 0.11 | -4.83 | -1.74 | 3.09 |
| 5,6-dihydroxyindole Trimer | 0.27 | -4.66 | -1.99 | 2.67 |
| 5,6-indolequinone Monomer | 2.83 | -6.61 | -3.59 | 3.02 |
| 5,6-indolequinone Dimer | 2.94 | -6.38 | -3.92 | 2.46 |
| 5,6-indolequinone Trimer | 2.93 | -6.27 | -4.06 | 2.21 |
Understanding the chemical transformations of this compound, such as its role in polymerization, requires detailed knowledge of reaction pathways, including the structures of transient intermediates and transition states. Computational modeling is an indispensable tool for this purpose. unina.it For example, in the oxidative polymerization of related 5,6-dihydroxyindoles, DFT calculations have been used to investigate the transition state barriers for different coupling pathways, such as between the C2, C4, and C7 positions. unina.itresearchgate.net
These studies help to rationalize experimental observations, such as why certain linkages (e.g., 2,4'- and 2,7'-bonds) are preferred during oligomer formation. researchgate.net Theoretical calculations can also predict the stability of proposed intermediates, like quinone methide species, and compare their calculated absorption spectra with experimental transient absorption data to validate reaction mechanisms. unina.itacs.org By mapping the potential energy surface of a reaction, computational chemistry can elucidate reaction mechanisms that are difficult or impossible to probe experimentally. acs.org
In Silico Ligand-Protein Interaction Profiling via Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.netnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. mdpi.com For analogs of this compound, such as other indole-2,3-dione (isatin) derivatives, molecular docking has been employed to investigate their potential as enzyme inhibitors. semanticscholar.org
In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). semanticscholar.org The ligand is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity, often reported in kcal/mol. researchgate.netnih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govsemanticscholar.org For example, docking studies of tyrosinase inhibitors have shown that hydroxyl groups on the ligand can form critical interactions with copper ions and histidine residues in the enzyme's active site. nih.gov
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indole-thiourea derivative 4b | Mushroom Tyrosinase (2Y9X) | -7.0 | HIS-85, HIS-259 |
| Kojic Acid (Reference) | Mushroom Tyrosinase (2Y9X) | -5.3 | Not specified |
| Tropolone (Co-crystallized ligand) | Mushroom Tyrosinase (2Y9X) | -6.3 | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com These models are valuable for predicting the activity of new, unsynthesized compounds. nih.gov QSAR studies have been performed on various classes of compounds, including indole and isatin (B1672199) derivatives, to develop predictive models for activities such as antiamyloidogenic effects. mdpi.com
The process involves generating numerical descriptors that quantify various aspects of a molecule's structure (e.g., topological, electronic, hydrophobic). mdpi.comnih.gov Machine learning algorithms, such as support vector machines (SVM) or random forests, are then used to build a mathematical model that correlates these descriptors with experimental activity. mdpi.comresearchgate.net The predictive power of a QSAR model is assessed through internal and external validation procedures. researchgate.netmdpi.com For isatin derivatives, 3D-QSAR models have identified that molecular fields like hydrophobicity and hydrogen bonding are major contributors to their anti-aggregating potency against amyloid-beta peptides. mdpi.com
| Statistical Parameter | Value | Description |
|---|---|---|
| r² (Coefficient of determination) | 0.887 | Goodness of fit for the training set. |
| q² (Leave-one-out cross-validation) | 0.596 | Internal predictive ability of the model. |
| r²ext (External validation) | 0.695 | Predictive ability for an external test set. |
| Number of PLS factors | 4 | Number of principal components used in the model. |
Theoretical Elucidation of Photophysical Properties: UV-Vis Spectroscopy and Fluorescence Quenching
Computational methods, particularly time-dependent density functional theory (TD-DFT), are used to predict and interpret the photophysical properties of molecules, such as their UV-Vis absorption spectra and fluorescence characteristics. researchgate.netrsc.org These calculations can determine the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. researchgate.net
For complex molecules, TD-DFT can help assign specific electronic transitions, such as π→π* or n→π* transitions. researchgate.net The influence of the solvent on these properties can also be modeled, explaining phenomena like solvatochromism, where the absorption wavelength shifts with solvent polarity. researchgate.net In the context of fluorescence quenching, theoretical studies can help elucidate the underlying mechanisms, such as Förster resonance energy transfer (FRET) or photoinduced electron transfer (PET). researchgate.net For polydopamine nanosheets, which are related to dihydroxyindoles, quenching mechanisms are believed to involve a combination of dynamic and static processes, partly due to the broad absorbance of the material overlapping with the emission spectra of fluorophores. researchgate.net The computational investigation of excited state dynamics provides insights into radiative and non-radiative decay pathways that govern a molecule's fluorescence quantum yield. rsc.org
Mechanistic Studies of Biological Activities and Molecular Interactions
Elucidation of Antimicrobial Activity Mechanisms of 4,7-Dihydroxyindoline-2,3-dione
The antimicrobial properties of this compound are a subject of ongoing research. While the precise mechanisms are still being fully elucidated, the structural features of the molecule provide some insights. Like other phenol (B47542) and benzoic acid derivatives, its antimicrobial action may involve several mechanisms. researchgate.net These can include the inhibition of essential microbial enzymes, chelation of metal ions vital for bacterial survival, and disruption of the microbial cell membrane. researchgate.net The hydroxyl groups on the benzene (B151609) ring are thought to play a crucial role in these interactions. researchgate.net Some theories suggest that such compounds can cause physical damage to the cell walls of bacteria. researchgate.net Additionally, the acidic nature of related compounds suggests a mechanism involving the release of hydrogen ions into the bacterial cytoplasm, which would disrupt the cell's internal pH balance and homeostasis. researchgate.net The core indoline-2,3-dione structure is also found in other derivatives that exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi. mdpi.comekb.eg
Investigation of Anticancer Mechanisms in Cellular Models
The potential of this compound as an anticancer agent is being explored through various cellular models. The focus of these investigations is to understand how this compound can selectively target and eliminate cancer cells. The indoline-2,3-dione scaffold is a recurring motif in a number of synthetic and natural compounds that exhibit cytotoxic effects against various cancer cell lines. nih.govmdpi.com
Molecular Pathways of Apoptosis Induction, Including Caspase Cascade Activation and Mitochondrial Modulation
A key area of investigation is the ability of this compound to induce apoptosis, or programmed cell death, in cancer cells. Research suggests that the compound may trigger apoptosis through the intrinsic or mitochondrial pathway. mdpi.com This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of enzymes called caspases. nih.govbslonline.orgnih.gov
Specifically, the activation of initiator caspases, such as caspase-9, leads to the subsequent activation of executioner caspases, like caspase-3 and caspase-7. mdpi.comthermofisher.com These executioner caspases are responsible for cleaving various cellular proteins, ultimately leading to the characteristic morphological changes of apoptosis and cell death. nih.govthermofisher.com The process is often regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax can promote mitochondrial outer membrane permeabilization, while anti-apoptotic members like Bcl-2 inhibit this process. bslonline.orgnih.gov Compounds that modulate these pathways can effectively induce apoptosis in cancer cells. mdpi.com
Cellular Targets and Pathways Involved in Inhibition of Cell Proliferation
Beyond inducing apoptosis, this compound is also being studied for its ability to inhibit the uncontrolled proliferation of cancer cells. The indoline-2,3-dione core structure has been identified in compounds that demonstrate cytostatic effects, meaning they can halt the cell cycle and prevent cancer cells from dividing. acs.org
Potential mechanisms for this antiproliferative activity include the modulation of key proteins involved in cell cycle regulation. This can involve the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27, and the downregulation of cyclins and CDKs that drive the cell cycle forward. researchgate.net By arresting the cell cycle, the compound can prevent the growth and spread of tumors.
Role of Interactions with Reactive Oxygen Species (ROS) and Induction of Oxidative Stress
The interaction of this compound with reactive oxygen species (ROS) and the induction of oxidative stress is another critical aspect of its anticancer mechanism. Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to neutralize them with antioxidants. nih.govnih.gov Elevated levels of ROS can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death. nih.govmdpi.comfrontiersin.org
It is hypothesized that this compound may increase intracellular ROS levels in cancer cells, pushing them beyond a tolerable threshold and inducing apoptosis. This pro-oxidant activity can be a selective advantage in targeting cancer cells, which often have a higher basal level of oxidative stress compared to normal cells. nih.govmdpi.com
Mechanistic Characterization of Tyrosinase Inhibition by this compound and Derivatives
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color. nih.govmdpi.com The inhibition of tyrosinase is a major strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. nih.govmdpi.com Derivatives of indoline-2,3-dione have shown promise as tyrosinase inhibitors. researchgate.net
Kinetic Analysis of Enzyme Inhibition and Binding Modes
Kinetic studies are crucial for understanding how this compound and its derivatives inhibit tyrosinase. These analyses help to determine the type of inhibition, such as competitive, non-competitive, or mixed-type. mdpi.comsemanticscholar.org A competitive inhibitor typically binds to the active site of the enzyme, preventing the substrate from binding. mdpi.com A non-competitive inhibitor binds to a different site on the enzyme, altering its conformation and reducing its catalytic activity. dntb.gov.ua A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net
The binding mode of these inhibitors to the tyrosinase active site, which contains copper ions, is also a key area of investigation. nih.govsemanticscholar.org The hydroxyl groups on the inhibitor molecule are thought to play a significant role in chelating the copper ions, thereby inactivating the enzyme. nih.gov Molecular docking studies are often used to visualize and predict the binding interactions between the inhibitor and the enzyme at the atomic level. researchgate.net
Interactive Data Table: Tyrosinase Inhibition by Indole (B1671886) Derivatives
| Compound | Inhibition Type | IC50 (µM) | Key Structural Features |
| Indole-thiourea derivative 4b | Competitive | 5.9 | Indole and thiourea (B124793) moieties. |
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione (37) | Competitive | 9.87 | Thiazolidine-2,4-dione ring. mdpi.com |
| (E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol (35) | Non-competitive | 17.22 | Catechol and hydroxyphenyl groups. mdpi.com |
| Indole-thiazolidine-2,4-dione derivative 5w | Mixed-type | - | Indole and thiazolidine-2,4-dione. researchgate.net |
Structure-Activity Relationships Governing the Influence of Hydroxyl Substituents on Tyrosinase Activity
The position of hydroxyl (-OH) groups on the indoline-2,3-dione (isatin) core plays a critical role in its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. researchgate.netnih.gov The presence and location of these hydroxyl groups directly influence the compound's interaction with the enzyme's active site. nih.gov
Studies on various hydroxylated isatin (B1672199) derivatives have revealed that the placement of hydroxyl groups significantly impacts inhibitory potency. For instance, research on hydroxycoumarins, which share structural similarities, has shown that the position of the hydroxyl substituent dictates whether the compound acts as a weak substrate or a potent inhibitor. nih.gov Specifically, 7-hydroxycoumarin strongly inhibits dopachrome (B613829) formation. nih.gov In the case of flavones, another class of related compounds, those with a 4-hydroxyphenyl moiety are essential for higher inhibitory activity. nih.gov Furthermore, isoflavones with hydroxyl groups at both the C7 and C8 positions have been shown to act as potent suicide substrates of mushroom tyrosinase, indicating an irreversible inhibitory mechanism. nih.gov
The following table summarizes the tyrosinase inhibitory activity of various related compounds, highlighting the importance of hydroxyl and other substituents.
| Compound Class | Substituent(s) | Inhibition Type | Potency | Source |
| Hydroxycoumarins | 7-hydroxy | Strong inhibitor | - | nih.gov |
| Flavones | 4-hydroxyphenyl | Essential for activity | - | nih.gov |
| Isoflavones | 7,8-dihydroxy | Suicide substrate | IC50 = 11.21 µM (7,8,4'-trihydroxyisoflavone) | nih.gov |
| Hydroxypyridinone-L-phenylalanine conjugates | - | Mixed-type | IC50 = 4.0 µM (diphenolase) | nih.gov |
Mechanistic Investigations into Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov The compound this compound and its derivatives are being investigated for their potential to inhibit this enzyme.
The mechanism of alpha-glucosidase inhibition by various phytoconstituents, including phenolic compounds, often involves the ability to slow the release of D-glucose from complex carbohydrates, thereby delaying glucose absorption and lowering postprandial plasma glucose levels. nih.gov While direct studies on this compound are limited, research on structurally related isatin derivatives provides insights. Isatin and its analogs have demonstrated a wide range of pharmacological activities, including antiglycation effects, which are relevant to diabetes management. researchgate.net The core isatin structure is a promising scaffold for developing potent alpha-glucosidase inhibitors. The specific placement of hydroxyl groups, as seen with 4,7-dihydroxyisatin, is likely to be crucial for its inhibitory activity, similar to its role in tyrosinase inhibition.
Studies on Beta-Amyloid (Aβ) Aggregation Inhibition and Neuroprotective Mechanisms
The aggregation of beta-amyloid (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease (AD). nih.gov Small molecules that can inhibit this aggregation process are considered promising therapeutic agents. nih.gov
Strategies for Disrupting Amyloid Fibril Formation
One of the primary strategies to combat amyloid-related neurodegenerative diseases is to inhibit the formation of amyloid fibrils. peerj.com The compound this compound, as a derivative of isatin, falls into a class of compounds that have shown potential in this area. Studies on isatin derivatives, particularly those with hydrophilic substituents like dihydroxy groups, have indicated an enhanced ability to inhibit Aβ40 aggregation. researchgate.net
The mechanism of inhibition often involves the small molecule interacting with Aβ monomers or early oligomers, thereby preventing their assembly into larger, toxic fibrils. nih.gov While the presence of inhibitors may not always prevent the formation of fibrils entirely, they can alter the morphology of the aggregates, leading to the formation of separate, smaller fibrils or oligomers instead of large clumps. peerj.com For example, certain flavone (B191248) derivatives, which are structurally related, have been observed to lead to the formation of mostly separate 4 nm diameter fibrils. peerj.com The disruption of preformed amyloid fibrils is another therapeutic approach being explored. nih.govmdpi.com
The following table highlights the inhibitory activity of some isatin derivatives on Aβ aggregation.
| Compound | Substituent(s) | Aβ Aggregation Inhibition | Source |
| (3Z)-5-methoxy-1H-indole-2,3-dione 3-[(4-isopropylphenyl)hydrazone] | 5-methoxy, 3-(4-isopropylphenyl)hydrazono | IC50 = 0.43 µM (Aβ40) | nih.gov |
| 3′,5′-bis(trifluoromethyl) derivative | 3′,5′-bis(trifluoromethyl)phenylhydrazono | IC50 = 9.9 µM | nih.gov |
| 1-Naphthyl derivative | 1-naphthylhydrazono | IC50 = 28 µM | nih.gov |
Cellular Mechanisms for Reducing Aβ-Induced Neurotoxicity and Modulating ROS Production
Aβ-induced neurotoxicity is a major contributor to neuronal cell death in Alzheimer's disease. plos.org This toxicity is closely linked to oxidative stress, characterized by the overproduction of reactive oxygen species (ROS). nih.govmdpi.commdpi.com Aβ peptides can induce ROS production, leading to mitochondrial dysfunction and apoptosis. plos.org
Isatin derivatives have shown promise in mitigating these effects. Studies on novel isatin thiosemicarbazones have demonstrated their ability to inhibit Aβ-induced neurotoxicity and reduce ROS production in primary neuronal cell cultures at low micromolar concentrations. researchgate.net The neuroprotective mechanism likely involves the antioxidant properties of the isatin core and its substituents. By scavenging ROS, these compounds can help preserve mitochondrial function, reduce the release of pro-apoptotic factors like cytochrome c, and ultimately inhibit neuronal apoptosis. plos.org The ability of Aβ to induce oxidative stress is associated with its interaction with redox-active metals, and compounds that can modulate these interactions may also contribute to neuroprotection. mdpi.com
Analysis of Nuclear Receptor Binding and Modulation (e.g., Nurr1)
Nurr1 (NR4A2) is a nuclear receptor that plays a crucial role in the development and maintenance of dopaminergic neurons, making it a potential therapeutic target for Parkinson's disease. nih.gov Unlike canonical nuclear receptors, Nurr1 was initially thought to lack a traditional ligand-binding pocket. nih.govhanyang.ac.kr However, recent research has shown that certain small molecules can bind to and modulate its activity.
A dopamine (B1211576) metabolite, 5,6-dihydroxyindole (B162784) (DHI), which is structurally related to this compound, has been shown to directly bind to the ligand-binding domain of Nurr1. nih.gov This binding occurs within a non-canonical pocket and involves the formation of a covalent adduct with a cysteine residue (Cys566). nih.gov This interaction stimulates Nurr1's transcriptional activity. nih.gov While direct studies on this compound are not available, the findings with DHI suggest that dihydroxyindole-based structures have the potential to act as Nurr1 modulators. The development of synthetic ligands that can activate Nurr1 is an active area of research for neurodegenerative diseases. acs.orgnih.gov
Insights into HIV-1 Integrase Inhibition
HIV-1 integrase is a critical enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govbrieflands.com Inhibiting this enzyme is a key strategy in antiretroviral therapy. mdpi.com
Derivatives of dihydroxyindole have been investigated as HIV-1 integrase inhibitors. For example, 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and its derivatives have been synthesized and evaluated for their inhibitory activity. nih.gov These compounds were designed as conformationally constrained analogs of known inhibitors. nih.gov The dihydroxyindole scaffold is considered a promising platform for developing new integrase inhibitors. brieflands.com
The mechanism of inhibition often involves the chelation of metal ions (typically Mg2+) in the enzyme's active site, which are essential for its catalytic activity. frontiersin.org The dihydroxy functionality of these compounds is well-suited for this purpose. Computational docking studies have shown that these inhibitors can interact with key residues in the integrase active site, such as K156, K159, and D64. nih.gov The development of inhibitors that can overcome resistance mutations is an ongoing effort in this field. nih.gov
The following table provides examples of the inhibitory activity of related compounds against HIV-1 integrase.
| Compound | Target | IC50 | Source |
| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) derivatives | Purified IN | < 10 µM (for 7 compounds) | nih.gov |
| 6,7-dihydroxyoxoisoindolin-1-one derivatives | Strand Transfer (ST) | 0.19 µM (for compound 5d-2) | nih.gov |
Structure Activity Relationship Sar Elucidation and Rational Derivative Design
Systematic Modification of the 4,7-Dihydroxyindoline-2,3-dione Scaffold for Probing Activity Profiles
The this compound scaffold offers multiple positions for systematic modification to investigate how structural changes influence biological activity. The primary sites for modification include the indole (B1671886) nitrogen (N1), the benzene (B151609) ring (positions 5 and 6, in addition to the existing 4,7-hydroxyls), and the C3-keto group.
Researchers have extensively modified the broader isatin (B1672199) scaffold to probe activity profiles. For instance, the C3-carbonyl group is highly reactive and has been used to synthesize a variety of derivatives, such as Schiff bases and hydrazones. researchgate.netnih.gov These modifications introduce new functionalities that can interact with biological targets. One study focused on creating Schiff bases of indoline-2,3-dione to develop novel inhibitors of Mycobacterium Tuberculosis (Mtb) DNA gyrase. nih.gov Another common strategy involves creating isatin-based sulfonamide derivatives, which have shown inhibitory activity against enzymes like α-glucosidase and α-amylase. nih.gov
The indole nitrogen (N1) is another key site for modification. N-alkylation can modulate the lipophilicity and, consequently, the biological activity of the compounds. acs.org Studies on isatin derivatives as inhibitors of β-amyloid aggregation have shown that N-substituted derivatives, such as those with benzyl, phenethyl, or cyclopropyl (B3062369) groups, often exhibit significant potency. mdpi.comnih.gov
Modification of the aromatic ring of the isatin core is also a critical strategy. The introduction of various substituents, such as halogens or other functional groups, at positions 5 and 6 can dramatically alter the compound's electronic properties and its ability to interact with target proteins. researchgate.netnih.gov For the this compound scaffold, further substitutions on the remaining aromatic positions (C5 and C6) would provide a focused library to probe specific interactions.
Quantitative Analysis of Substituent Effects on Chemical Reactivity and Biological Function
Quantitative analysis of how different substituents affect the biological function of the indoline-2,3-dione core has been a cornerstone of its development as a pharmacophore. The inhibitory concentration (IC₅₀) is a key metric used in these analyses to quantify potency.
Studies on isatin analogues as monoamine oxidase (MAO) inhibitors have revealed important quantitative trends. For example, substitutions on the aromatic ring of isatin can significantly enhance its MAO inhibitory activity. semanticscholar.org Specifically, the presence of a hydroxyl (-OH) group at the fifth, sixth, or seventh position was found to increase activity compared to methyl-substituted compounds. semanticscholar.org Halogen substitution also plays a critical role; 4-Chloroisatin and 5-bromoisatin (B120047) were identified as potent inhibitors of MAO-A and MAO-B, respectively. nih.gov
Table 1: MAO Inhibitory Activity of Substituted Isatin Analogs
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Isatin | MAO-A | 12.3 | nih.gov |
| Isatin | MAO-B | 4.86 | nih.gov |
| 4-Chloroisatin (1b) | MAO-A | 0.812 | nih.gov |
| 5-Bromoisatin (1f) | MAO-B | 0.125 | nih.gov |
In the context of anticancer activity, SAR studies have shown that halogen substituents at the 2,6-positions of the C-ring of isatin-hydrazones result in the most potent derivatives against the MCF7 breast cancer cell line. researchgate.net
Table 2: Cytotoxic Activity of Isatin-Hydrazone Derivatives Against MCF7 Cell Line
| Compound | Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4j | 2,6-dichlorophenyl | 1.51 ± 0.09 | researchgate.net |
| 4k | 2,6-difluorophenyl | 3.56 ± 0.31 | researchgate.net |
| 4e | 4-fluorophenyl | 5.46 ± 0.71 | researchgate.net |
Furthermore, in the development of inhibitors for α-glucosidase and α-amylase, indoline-2,3-dione-based benzene sulfonamide derivatives have shown that the nature and position of substituents are critical for potency. nih.govacs.org For instance, certain chlorinated and nitro-substituted analogues demonstrated significantly lower IC₅₀ values compared to the standard drug, acarbose. nih.govacs.org
The effect of substituents on tyrosinase inhibition has also been quantified. Studies on indole-thiourea derivatives showed that compounds with electron-withdrawing groups (like fluorine) on the benzene ring exhibited superior inhibitory activity compared to those with electron-donating groups (like methoxy (B1213986) or hydroxyl). nih.gov This highlights the importance of electronic effects in modulating biological function.
Comparative Studies with Related Indoline (B122111) and Isatin Structural Analogs
Comparative analysis of the this compound scaffold with its parent compound, isatin, and other related analogs reveals key structural determinants for activity. Isatin itself is a reversible inhibitor of MAO enzymes, with a preference for MAO-B. semanticscholar.orgacs.org The addition of hydroxyl groups, as in the 4,7-dihydroxy derivative, is suggested to enhance this activity. semanticscholar.org
When compared to other heterocyclic systems, the indoline-2,3-dione moiety often proves essential for potent biological interactions. For example, in the study of Schiff bases as Mtb DNA gyrase inhibitors, the isatin moiety was found to be crucial for strong interactions within the enzyme's active site. nih.gov
A comparison with indazole-4,7-dione derivatives, which have been developed as BRD4 inhibitors, highlights how alterations in the heterocyclic core can redirect biological targeting. nih.gov While both scaffolds feature a dione (B5365651) system fused to a five-membered nitrogen-containing ring, the indazole core was specifically optimized for bromodomain inhibition, leading to a potent compound with an IC₅₀ of 60 nM. nih.gov This demonstrates that while the general structure may be similar, the specific arrangement of heteroatoms dictates target specificity.
Principles for Rational Design of this compound Derivatives with Enhanced Specificity and Potency
Based on the extensive SAR studies of the indoline-2,3-dione scaffold, several principles can be established for the rational design of more specific and potent this compound derivatives:
Leverage the C3-Carbonyl for Derivatization : The C3-keto group is a highly versatile chemical handle. Designing derivatives such as hydrazones, Schiff bases, or spiro-fused heterocycles at this position allows for the exploration of diverse chemical space and the introduction of functionalities that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with target proteins. researchgate.netnih.govresearchgate.net
Optimize Aromatic Ring Substitution : The benzene portion of the scaffold is a key determinant of potency and selectivity. For the this compound core, the existing hydroxyl groups already provide strong hydrogen bonding capabilities. Further rational design should focus on:
Halogenation : The introduction of halogens (e.g., chlorine, fluorine) at positions 5 and/or 6 can enhance potency, as seen in MAO and cancer cell line inhibitors. researchgate.netnih.gov
Electronic Modulation : The choice between electron-withdrawing and electron-donating groups at positions 5 and 6 can be used to fine-tune the electronic character of the aromatic ring to match the requirements of a specific biological target. nih.gov
Modify the Indole Nitrogen (N1) : Substitution at the N1 position with various groups (e.g., alkyl, benzyl, cyclopropyl) can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, and ability to cross cell membranes. This is a powerful tool for improving pharmacokinetic properties and can also influence binding affinity. mdpi.comnih.gov
Employ Molecular Hybridization : Combining the this compound scaffold with other known pharmacophores is a proven strategy for creating derivatives with enhanced or novel biological activities. researchgate.netmdpi.com This approach can lead to multi-target agents or compounds with improved potency by simultaneously engaging with different binding sites or pathways.
By applying these principles, medicinal chemists can rationally design novel this compound derivatives with a higher probability of achieving desired biological profiles, including enhanced potency and target specificity.
Emerging and Non Clinical Research Applications of 4,7 Dihydroxyindoline 2,3 Dione
Application in Materials Science and Engineering
The unique chemical structure of 4,7-dihydroxyindoline-2,3-dione, a derivative of indole (B1671886), has garnered interest in the field of materials science and engineering. Its properties are being explored for the development of novel materials with applications in electronics and bioengineering.
Development of Organic Semiconducting Materials
Organic semiconducting materials (OSMs) are a focus of research for applications in flexible and printable electronics. rsc.org The performance of these materials is influenced by their molecular structure, which affects charge transport. sigmaaldrich.com While direct studies on this compound as a primary semiconductor are not extensively documented, its parent structures, such as indigo (B80030) and quinones, are known hydrogen-bonded semiconductors. sigmaaldrich.comacs.org The presence of hydroxyl and dione (B5365651) groups in this compound suggests potential for forming intermolecular hydrogen bonds, a key feature in some organic semiconductors that can influence molecular packing and, consequently, charge mobility. acs.orgrsc.org The development of new synthetic routes for similar structures, like 3,3′-dihydroxy-2,2′-biindan-1,1′-dione derivatives, highlights the ongoing effort to create novel organic semiconductors with intramolecular hydrogen bonds. rsc.org
Derivatives of indoline-2,3-dione (isatin) are being investigated for their electronic properties. For instance, fluorinated thalidomide (B1683933) analogues containing a 2,3-dihydro-1H-isoindole-1,3-dione moiety are being explored. broadpharm.com The synthesis of various copolymers incorporating dione functionalities, such as thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), demonstrates the utility of dione-containing monomers in creating semiconducting polymers for applications like organic photovoltaics. rsc.org
Table 1: Examples of Related Compounds in Organic Semiconductor Research
| Compound/Monomer Class | Key Structural Feature(s) | Potential Application |
| Indigo Derivatives | Hydrogen-bonded structure | Organic Field-Effect Transistors (OFETs) acs.org |
| Quinones | Redox-active carbonyl groups | Hydrogen-bonded semiconductors sigmaaldrich.com |
| Thieno[3,4-c]pyrrole-4,6-dione (TPD) | Dione functionality | Semiconducting polymers for OPVs rsc.org |
| 3,3′-dihydroxy-2,2′-biindan-1,1′-dione | Intramolecular hydrogen bonds | Tautomeric organic semiconductors rsc.org |
Utilization in Broadband Photon Harvesting Systems
The ability to absorb light over a broad range of the electromagnetic spectrum is crucial for efficient solar energy conversion. Melanin (B1238610), a natural pigment, is known for its broadband absorption and has been studied as a potential sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). researchgate.net The structure of eumelanin, a type of melanin, is composed of units derived from the oxidation of dopamine (B1211576), including 5,6-dihydroxyindole (B162784) and its dione derivative. acs.orgaip.orgresearchgate.net This suggests that indole-based structures with hydroxyl and dione functionalities, such as this compound, could possess properties relevant to photon harvesting.
Quinone-rich polymers like polydopamine exhibit strong broadband absorbance, a property attributed to their chemically disordered structures. sci-hub.st The quinone moiety, present in this compound in its oxidized form, plays a significant role in the optical properties of these materials. sci-hub.st Research into quinone-functionalized materials for artificial photosynthetic platforms and DSSCs underscores the potential of such compounds in light-harvesting applications. sci-hub.st The optical properties of synthetic melanin coatings, which include polydopamine, have been characterized and show changes after UV irradiation, indicating their dynamic response to light. aip.org
Role in Bioengineering and Biomedical Device Fabrication
In the realm of bioengineering, materials that are biocompatible and can interact favorably with biological systems are highly sought after. Polydopamine (PDA), a polymer formed from the oxidation of dopamine, has emerged as a versatile coating for various substrates, including those used in biomedical devices. nih.govacs.org The formation of PDA involves intermediates such as dihydroxyindoline and indolinedione, highlighting the relevance of the indoline-2,3-dione scaffold. acs.orgnih.gov PDA coatings can enhance the biocompatibility of materials and have been used in bone tissue engineering to promote osteointegration. nih.gov
The adhesive properties of PDA, inspired by mussel adhesive proteins, allow it to form stable coatings on a wide range of materials, including metals, ceramics, and polymers. nih.gov This versatility makes it a valuable tool for surface modification in the fabrication of biomedical devices. nih.gov Furthermore, conducting polymer hydrogels, which can incorporate dopamine-derived units, are being developed for biomedical sensors and tissue engineering applications due to their biocompatibility and conductivity. acs.org
Development as Advanced Analytical Reagents
The chemical reactivity of the indoline-2,3-dione core makes it a candidate for the development of advanced analytical reagents. The dione functional group can participate in various chemical reactions that can be exploited for detection and quantification purposes. For instance, indole derivatives have been synthesized and evaluated as tyrosinase inhibitors, where their interaction with the enzyme forms the basis of the analytical assay. nih.gov
In a different application, the reactivity of the carboxyl group in retinoic acid was utilized for its detection in cosmetics using reactive paper spray ionization mass spectrometry. researchgate.net A derivatization reagent, N,N′-dimethylpiperazine, was used to react with the carboxyl group, enabling sensitive detection. researchgate.net While not directly involving this compound, this principle of using a reactive functional group for derivatization and subsequent analysis could be applied to the dione moiety. The development of chiral primary amine-catalyzed aldol (B89426) reactions of arylglyoxals demonstrates the use of dicarbonyl compounds as electrophiles in synthetic transformations, a reactivity pattern that could be harnessed for analytical purposes. mdpi.com
Engagement in Organocatalytic Asymmetric Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic organic chemistry. The focus is often on achieving high levels of stereoselectivity in chemical transformations.
Role as a Hydrogen-Bond Acceptor in Catalytic Systems
In organocatalytic systems, non-covalent interactions such as hydrogen bonding play a crucial role in substrate activation and controlling the stereochemical outcome of a reaction. harvard.edu The electron-deficient dione moiety of this compound has the potential to act as a hydrogen-bond acceptor. This capability is significant in catalytic systems like enamine or iminium catalysis.
The principle of hydrogen-bond donor and acceptor cooperative catalysis has been demonstrated in the synthesis of O-heterocycles from diols using ionic liquids. nih.govsemanticscholar.orgnih.gov In this system, the anion of the ionic liquid acts as a hydrogen-bond acceptor, activating the O-H bond of the alcohol. nih.govsemanticscholar.org Similarly, the carbonyl oxygens of the dione group in this compound could interact with hydrogen-bond donors in a catalytic cycle. This interaction can enhance the reactivity of the substrate and influence the transition state, leading to enantioselectivity. harvard.edu The design of chiral hydrogen-bond donor catalysts that operate through such non-covalent interactions is an active area of research. harvard.edu
Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the application of This compound in asymmetric Diels-Alder and Michael addition reactions. Consequently, details on mechanistic validation through kinetic isotope effects (KIEs) and NMR titration studies for these specific applications are also not present in the accessible research.
The provided outline focuses on highly specialized areas of synthetic organic chemistry. While research exists on the broader class of isatin (B1672199) derivatives in various catalytic reactions researchgate.netcsic.esscielo.br, the specific dihydroxy-substituted compound of interest does not appear in the context of the requested asymmetric transformations or mechanistic studies.
General information on related topics can be found:
Isatin derivatives in catalysis : Isatin and its derivatives are versatile substrates in organic synthesis and have been employed in various catalytic asymmetric reactions. csic.esscielo.br Mechanistic studies, including the use of NMR and computational methods, have been conducted to understand the reaction pathways for some of these transformations. researchgate.netbohrium.commdpi.commdpi.com
Diels-Alder and Michael additions : The Diels-Alder reaction is a fundamental cycloaddition in organic chemistry, used to form six-membered rings. wikipedia.orgiitk.ac.insigmaaldrich.com The Michael addition is a key method for forming carbon-carbon bonds. tamu.eduorganic-chemistry.orgnih.gov Asymmetric versions of both reactions are crucial in modern synthetic chemistry. tcichemicals.comresearchgate.net
Mechanistic tools : Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying rate-determining steps. lboro.ac.ukosti.govwikipedia.org NMR titration is a common technique used to study intermolecular interactions, such as those between a catalyst and a substrate. researchgate.netmdpi.comresearchgate.net
However, the direct application and detailed study of This compound within the precise scope of the requested outline (asymmetric Diels-Alder/Michael additions and their KIE/NMR-based mechanistic validation) are not documented in the available literature. Therefore, the generation of a scientifically accurate article adhering to the strict constraints of the prompt is not possible at this time.
Future Directions and Interdisciplinary Research Opportunities
Integration of Advanced Computational Methods and Machine Learning for De Novo Design and Activity Prediction
The exploration of 4,7-dihydroxyindoline-2,3-dione and its derivatives can be significantly accelerated through the use of computer-aided drug design (CADD) and machine learning (ML). researchgate.netnih.gov These computational approaches offer a time- and cost-effective strategy to navigate the vast chemical space and prioritize compounds for synthesis and testing. plos.orgspringernature.com
De novo design algorithms can build novel molecular structures from scratch, using the this compound scaffold as a starting point to generate libraries of virtual compounds tailored to bind specific biological targets. nih.govplos.orgosti.gov These programs utilize search strategies and scoring functions to assemble fragments into molecules with desired geometric and chemical complementarity to a target's binding site. plos.org
Machine learning models, such as random forests and neural networks, can be trained on existing bioactivity data from related indole (B1671886) compounds to predict the biological activities of these newly designed molecules. nih.govd-nb.infonih.gov Recent advancements have focused on end-to-end learning models that can predict compound activity even for novel protein targets by incorporating information about the target's binding pocket. nih.gov Furthermore, "few-shot learning" approaches are being developed to predict the activities of new compounds based on data from only a few known active molecules, which is particularly useful in the early stages of discovery. nih.govarxiv.org These predictive models can screen for various properties, including target affinity, selectivity, and potential toxicological profiles, thus refining the selection process. d-nb.info The synergy between de novo design and ML-based activity prediction creates a powerful, iterative cycle for discovering novel, potent, and specific modulators of biological function. nih.gov
Table 1: Computational and Machine Learning Approaches
| Method | Application for this compound Research | Key Benefit |
|---|---|---|
| De Novo Design | Generation of novel derivatives based on the core scaffold for specific biological targets. plos.orgosti.gov | Creates entirely new chemical entities rather than screening existing libraries. nih.gov |
| 3D-QSAR | Development of quantitative structure-activity relationship models to identify key physicochemical features for bioactivity. nih.gov | Provides insights into the structural requirements for potency and guides lead optimization. |
| Machine Learning (e.g., Random Forest, Neural Networks) | Prediction of biological activity, toxicity, and pharmacokinetic properties of designed derivatives. nih.govd-nb.info | Rapidly screens large virtual libraries to prioritize candidates for synthesis. d-nb.info |
| Few-Shot Learning | Activity prediction for new assays when only a small number of active compounds are known. nih.gov | Accelerates early-stage discovery where data is limited. nih.govarxiv.org |
Exploration of Novel Bio-conjugation Strategies and Research Delivery Systems for Targeted Mechanistic Probes
To precisely investigate the biological roles and mechanisms of action of this compound, its targeted delivery to specific cells or tissues is essential. This can be achieved through advanced bio-conjugation strategies and the development of specialized delivery systems. nih.gov
Novel bio-conjugation methods allow for the chemical linking of the indole derivative to a targeting moiety, such as an antibody or a peptide, creating a bioconjugate that can be directed to a specific biological location. invivogen.comrsc.org Common strategies involve the reaction of functional groups on the ligand with specific amino acid residues on a protein. For example, activated esters like N-hydroxysuccinimide (NHS) can react with lysine (B10760008) residues, while maleimide (B117702) groups can target cysteine residues. invivogen.com More advanced techniques like "click chemistry," including the copper-catalyzed or metal-free cycloaddition of azides and alkynes, offer high efficiency and selectivity for creating stable linkages under mild conditions. nih.govscielo.brmdpi.com
Furthermore, nano-delivery systems can be employed to encapsulate and protect the reactive this compound molecule, control its release, and improve its bioavailability. kashanu.ac.ir Nanocarriers such as graphene oxide, polymeric microparticles, and liposomes can be engineered for site-specific delivery. nih.govkashanu.ac.ir For instance, spray-drying techniques have been used to create inhalable powders for lung delivery and enteric-coated microparticles for intestinal release of other indole derivatives. nih.gov The surface of these nanocarriers can also be functionalized with targeting ligands to enhance their specificity. These combined approaches will enable the use of this compound as a precise mechanistic probe to study cellular processes with high spatial and temporal control.
Table 2: Bio-conjugation and Delivery Strategies
| Strategy | Description | Potential Application |
|---|---|---|
| Cysteine/Lysine Conjugation | Covalent linking to protein residues via thiol-reactive (e.g., maleimide) or amine-reactive (e.g., NHS-ester) groups. invivogen.com | Attachment to antibodies for targeted delivery in antibody-drug conjugate (ADC) formats. invivogen.comrsc.org |
| Click Chemistry | Highly efficient and bioorthogonal reactions, such as azide-alkyne cycloadditions, to link molecules. nih.govscielo.br | Modular and stable conjugation to a wide range of biomolecules or surfaces with minimal side reactions. mdpi.com |
| Nanoparticle Encapsulation | Formulation within nanocarriers like graphene oxide or polymer microparticles. kashanu.ac.ir | Controlled release, protection from degradation, and improved delivery to target organs. nih.govkashanu.ac.ir |
In-depth Characterization of Transient Intermediates and Reactive Species in Biological and Chemical Contexts
The chemical structure of this compound suggests it is a highly reactive molecule, likely to exist as a transient intermediate in various chemical and biological transformations. researchgate.net Its dihydroxyindole core is prone to oxidation, a process central to the formation of melanin (B1238610) from related precursors like 5,6-dihydroxyindole (B162784) (DHI). researchgate.netswan.ac.uk The oxidation of these precursors involves unstable and highly reactive intermediates, including semiquinones and quinones. researchgate.netswan.ac.uk
It is probable that this compound participates in similar redox chemistry. One-electron oxidation would generate a corresponding o-semiquinone radical, which could then undergo further reactions. swan.ac.uk Studies on related dihydroxyindoles have shown that these semiquinones can decay through free radical coupling mechanisms to form dimers and higher oligomers, a process that can compete with classic disproportionation reactions. unina.itresearchgate.net
Furthermore, the interaction of such reactive intermediates with molecular oxygen can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and singlet oxygen. nih.govnii.ac.jp The UVA-induced oxidation of melanin precursors, for example, is known to involve these ROS. nih.govnii.ac.jpuj.edu.pl Characterizing these transient species and understanding their reactivity is crucial, as they could be responsible for the compound's biological effects or toxicity. Techniques like pulse radiolysis, mass spectrometry, and advanced spectroscopic methods will be indispensable for identifying these short-lived intermediates and elucidating their reaction pathways. researchgate.netunina.it
Collaborative Research Initiatives Across Synthetic Chemistry, Chemical Biology, Materials Science, and Computational Disciplines
Realizing the full scientific potential of this compound and its derivatives will require a departure from siloed research efforts in favor of deeply integrated, interdisciplinary collaborations. umich.edusdu.edu.cnip-paris.fr The complexity of the molecule and the breadth of its potential applications necessitate a convergence of expertise from synthetic chemistry, chemical biology, materials science, and computational science.
A synergistic research model would function as follows:
Synthetic chemists would design and execute efficient, modular syntheses of this compound and a diverse library of its analogs, including those suggested by computational models. acs.orgacs.orgrsc.org
Computational scientists would employ de novo design, QSAR, and machine learning to guide the synthetic efforts, predict biological activities, and rationalize experimental findings at a molecular level. researchgate.netd-nb.infonih.gov
Chemical biologists would use these novel compounds, along with the advanced bio-conjugation and delivery systems, as mechanistic probes to dissect complex biological pathways and validate therapeutic targets. nih.govmdpi.com
Materials scientists would focus on developing novel formulations and advanced materials, such as functionalized nanocarriers or smart polymers, to encapsulate and deliver these compounds, or to create new materials with unique electronic or optical properties based on the indole core. kashanu.ac.irresearchgate.netunicam.it
Such collaborative initiatives, which have proven successful in advancing research on other complex indole alkaloids, foster a cycle of mutual inspiration where biological discoveries inform chemical synthesis and materials development, and vice-versa. umich.edusdu.edu.cn This integrated approach is essential for translating the fundamental chemistry of this compound into tangible applications in medicine, biology, and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,7-Dihydroxyindoline-2,3-dione, and how are they optimized for reproducibility?
- Methodology : A two-step synthesis is often employed, starting with commercially available precursors. For example, 4-amino derivatives can undergo regioselective halogenation (e.g., bromination using N-bromosuccinimide in methanol), followed by hydroxylation under controlled acidic or basic conditions. Critical parameters include solvent choice (e.g., methanol for precipitation), reaction temperature, and stoichiometry to minimize byproducts. Zinc-catalyzed hydrogenation or copper-mediated amination may introduce hydroxy groups, but rigorous purification (e.g., recrystallization) is required to isolate the dihydroxy product .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm for indoline rings). Discrepancies in peak multiplicity can indicate regiochemical errors.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for dione groups) and hydroxyl bands (~3200–3500 cm⁻¹).
- Melting Point Analysis : Compare with literature values (e.g., deviations >5°C suggest impurities) .
Advanced Research Questions
Q. How can researchers address unexpected byproducts during the synthesis of this compound?
- Methodology : If spectral data (e.g., NMR) deviate from expectations (e.g., extra peaks or shifted signals), systematically troubleshoot:
Re-examine reaction conditions : Trace moisture or oxygen can alter pathways. Use inert atmospheres (N₂/Ar) and anhydrous solvents.
Vary stoichiometry : Excess ammonia or hydroxylating agents may lead to over-substitution, as seen in unintended chloro-amino derivatives .
Alternative catalysts : Replace CuI with Pd-based catalysts to improve selectivity.
Computational modeling : DFT calculations predict intermediates’ stability, guiding route optimization .
Q. What role does this compound play in organocatalytic asymmetric reactions?
- Methodology : The compound’s electron-deficient dione moiety can act as a hydrogen-bond acceptor in enamine or iminium catalysis. For example:
- Diels-Alder reactions : Activate α,β-unsaturated aldehydes via H-bonding, enhancing enantioselectivity (up to 95% ee).
- Michael additions : Coordinate with chiral thiourea catalysts to control stereochemistry in cyclopropane or indane derivatives.
- Mechanistic validation : Kinetic isotope effects (KIEs) and NMR titration studies quantify binding affinity .
Q. How do hydroxyl substituents influence the reactivity of indoline-2,3-dione derivatives in photophysical studies?
- Methodology :
- UV-Vis spectroscopy : Compare λmax shifts between 4,7-dihydroxy and methoxy/amino analogs. Hydroxyl groups enhance π→π* transitions due to electron-donating effects.
- Fluorescence quenching : Hydroxy groups stabilize excited states, reducing quantum yields in polar solvents.
- DFT/TD-DFT : Calculate frontier molecular orbitals to predict charge-transfer interactions .
Q. What strategies resolve contradictions in reported spectral data for indoline-2,3-dione derivatives?
- Methodology :
Cross-validate techniques : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable).
Isotopic labeling : Use ¹⁵N or ¹³C-enriched precursors to clarify ambiguous assignments.
Literature benchmarking : Compare with structurally similar compounds (e.g., 4-amino-7-chloro derivatives) to identify misassignments .
Q. How is this compound applied in drug discovery scaffolds?
- Methodology :
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., alkyl, aryl) at C-4/C-7 to modulate bioactivity.
- Enzyme inhibition assays : Test against kinases or proteases, leveraging the dione’s chelation potential with metal cofactors.
- In silico docking : Screen virtual libraries for binding affinity to targets like COX-2 or HIV-1 integrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
